

Investigational studies of HIV-IN-11

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An In-Depth Technical Guide to the Investigational Agent MK-8527, the Focus of the EXPrESSIVE-11 Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational HIV-1 drug MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI). The information presented is based on available preclinical and clinical data, with a focus on the pivotal Phase 3 clinical trial, EXPrESSIVE-11 (MK-8527-011), which is likely the basis for the query "HIV-IN-11".

Introduction to MK-8527

MK-8527 is a next-generation deoxyadenosine analog under development by Merck for oncemonthly oral pre-exposure prophylaxis (PrEP) of HIV-1 infection.[1][2][3] As an NRTTI, it represents a new class of antiretroviral drugs with a distinct mechanism of action compared to traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[2][4] Its favorable pharmacokinetic profile, characterized by a long intracellular half-life of its active metabolite, supports the potential for extended-duration dosing, which could significantly improve adherence and convenience for individuals at risk of HIV-1 acquisition.[2][5]

Mechanism of Action

MK-8527 exerts its antiviral activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][5] The process begins with the intracellular phosphorylation of



MK-8527 to its pharmacologically active triphosphate form, MK-8527-TP.[5][6][7] MK-8527-TP then interferes with the reverse transcription process via several mechanisms:

- Inhibition of Translocation: The primary mechanism involves the inhibition of the RT's translocation along the viral RNA template. This action effectively stalls the DNA synthesis process.[5][6][7]
- Immediate and Delayed Chain Termination: MK-8527-TP can act as both an immediate and a delayed chain terminator. This dual action further ensures the cessation of viral DNA elongation.[5][6][7]

This multi-pronged approach to inhibiting reverse transcription contributes to the potent anti-HIV-1 activity of MK-8527.

Quantitative Data

The following tables summarize the available quantitative data for MK-8527 from preclinical and early-phase clinical studies.

Table 1: In Vitro Anti-HIV-1 Activity

Parameter	Cell Type	Value	Reference
IC50	Human PBMCs	0.21 nM	[5][6][7]
Intracellular MK-8527- TP at IC50	Human PBMCs	0.0092 pmol/10 ⁶ cells	[5][7]

Table 2: Preclinical Pharmacokinetics of MK-8527



Species	Route	Bioavailability	Key Findings	Reference
Rat	Oral	57%	Low-to-moderate clearance and volume of distribution.	[5][6]
Rhesus Monkey	Oral	100%	Low-to-moderate clearance and volume of distribution.	[5][6]

Table 3: Preclinical Pharmacokinetics of MK-8527-TP

Species	Route of MK- 8527 Admin	Dose of MK- 8527	Intracellular Half-life in PBMCs	Reference
Rhesus Monkey	Oral	50 mg/kg	~48 hours	[5][7]

Table 4: Phase 1 Pharmacokinetics of MK-8527 in Adults Without HIV (Multiple Once-Weekly Doses)



Parameter	Value	Reference
Plasma MK-8527 Tmax	0.5 - 1 hour	[8][9]
Plasma MK-8527 t ₁ / ₂	24 - 81 hours	[8][9]
Intracellular MK-8527-TP T _{max} (Day 15)	10 - 24 hours	[8][9]
Intracellular MK-8527-TP Apparent t ₁ / ₂	216 - 291 hours	[8][9]
Intracellular MK-8527-TP Accumulation Ratio (Day 15/Day 1 for C _{max} and AUC ₀₋₁₆₈)	1.1 - 1.6	[8][9]
Intracellular MK-8527-TP Accumulation Ratio (Day 15/Day 1 for C ₁₆₈)	1.2 - 2.4	[8][9]

Experimental Protocols

Detailed methodologies for key studies involving MK-8527 are outlined below.

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MK-8527 against HIV-1 in human peripheral blood mononuclear cells (PBMCs).

Methodology:

- Isolate PBMCs from healthy human donors.
- Stimulate the PBMCs with phytohemagglutinin (PHA) for 72 hours.
- Culture the stimulated PBMCs and plate them.
- Expose the cells to a range of concentrations of MK-8527.



- Infect the cells with a laboratory-adapted strain of HIV-1.
- After a defined incubation period, quantify the extent of viral replication. This is often done
 using methods such as measuring p24 antigen levels in the culture supernatant or using a
 reporter virus (e.g., GFP-expressing).
- Calculate the IC₅₀ value by performing a nonlinear 4-parameter curve fit of the doseresponse data.[6]

Phase 1 Clinical Trial (Safety and Pharmacokinetics)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of MK-8527 in adults without HIV.

Study Design:

- Randomized, placebo-controlled, double-blind, ascending dose studies.
- Participants are assigned to panels and receive either a single oral dose of MK-8527 (ranging from 0.5 mg to 200 mg) or a placebo.[8][9]
- Another cohort receives multiple once-weekly oral doses of MK-8527 (ranging from 5 mg to 40 mg) or a placebo.[8][9]
- The effect of a high-fat meal on the pharmacokinetics of a 25 mg dose is also assessed.[8][9]

Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events (AEs), vital signs, physical examinations, laboratory safety tests (including complete blood count with differential), and 12-lead electrocardiograms (ECGs).[8]
- Pharmacokinetics:
 - Serial blood samples are collected at predefined time points post-dose.[8][10]
 - Plasma is analyzed for concentrations of MK-8527.[8][10]



- PBMCs are isolated to determine the intracellular concentrations of the active metabolite,
 MK-8527-TP.[8][10]
- Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life (t₁/₂) are calculated.[8]
 [9][10]

Phase 3 Clinical Trial: EXPrESSIVE-11 (MK-8527-011)

Objective: To evaluate the efficacy and safety of once-monthly oral MK-8527 for HIV-1 pre-exposure prophylaxis.[1][11][12][13]

Study Design:

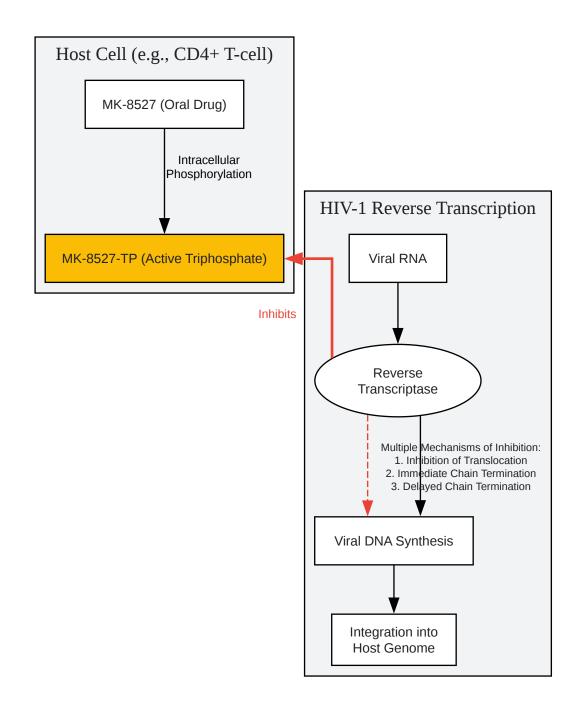
- A Phase 3, randomized, active-controlled, double-blind clinical trial.[1][11][14]
- Approximately 4,390 participants are planned to be enrolled.[1][3][11]
- Participants are randomized to one of two treatment arms:
 - Investigational Arm: Once-monthly oral MK-8527 (11 mg) and a daily placebo.[1][12]
 - Active Comparator Arm: Daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF)
 and a once-monthly placebo.[1][11][12]
- The study duration is up to approximately two years, followed by a 28-day open-label period with daily FTC/TDF.[12]

Primary Endpoints:

- To evaluate the efficacy of MK-8527 compared to daily FTC/TDF as assessed by the incidence rate of adjudicated HIV-1 infections.[1][11]
- To assess the safety and tolerability of MK-8527.[1][11][13]

Visualizations Mechanism of Action of MK-8527



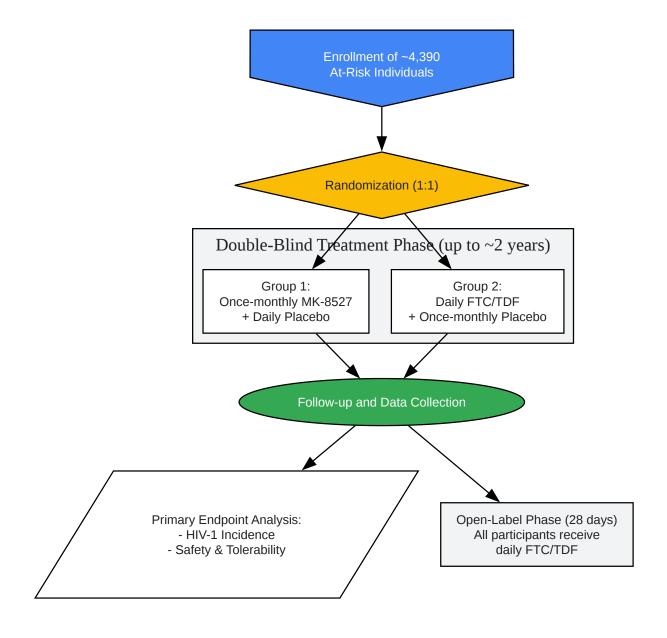


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Caption: Mechanism of action of MK-8527 in inhibiting HIV-1 reverse transcription.

EXPrESSIVE-11 (MK-8527-011) Trial Workflow





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Caption: Workflow of the EXPrESSIVE-11 (MK-8527-011) Phase 3 clinical trial.

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